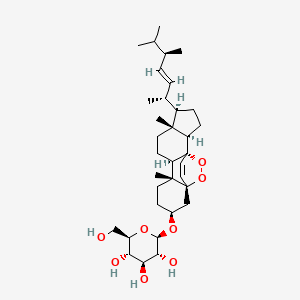

Ergosterol peroxide glucoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

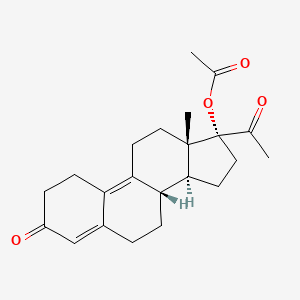

Ergosterol peroxide glucoside is a natural steroid found in the mushroom of Lactarius volemus . It exhibits anti-inflammatory activity . It has been isolated from a variety of fungi, yeast, lichens, and sponges, and has been reported to exhibit immunosuppressive, anti-inflammatory, antiviral, trypanocidal, and antitumor activities in vitro .

Synthesis Analysis

The production of ergosterol peroxide (EP) by Paecilomyces cicadae was optimized based on a mono-factor experiment, a uniform design, and a non-linear regression analysis . The maximum EP yield achieved was 256 μg/L, which was increased by 5 folds compared with that before the optimization .Molecular Structure Analysis

The molecular structure of Ergosterol peroxide glucoside can be found in various scientific databases .Chemical Reactions Analysis

The production of ergosterol peroxide (EP) by Paecilomyces cicadae is influenced by the effects of viscosity inhibition, substrate, and production on biomass growth . The addition of water and glycerol could decrease the viscosity inhibition and glycerol inhibition, and further increase the EP yield .Physical And Chemical Properties Analysis

The molecular formula of Ergosterol peroxide glucoside is C34H54O8 . Its molecular weight is 590.8 g/mol .科学的研究の応用

Nutritional Value

Ergosterol is an important sterol commonly found in edible mushrooms, and it has important nutritional value . It is a provitamin, meaning it can be converted into an active vitamin. Edible mushrooms are an excellent food source of vitamin D2 because ergosterol is a precursor that is converted to vitamin D2 under ultraviolet radiation .

Antimicrobial Activity

The pharmacological effects of ergosterol include antimicrobial activity . This makes it potentially useful in the treatment of various infections.

Antioxidant Activity

Ergosterol has been reported to have antioxidant activity . This means it can help protect cells from damage caused by free radicals, which are harmful molecules that can lead to various health problems.

Anticancer Activity

Ergosterol has been found to have anticancer properties . This suggests that it could potentially be used in the treatment of cancer.

Antidiabetic Activity

Ergosterol has also been reported to have antidiabetic activity . This means it could potentially be used in the management of diabetes.

Anti-neurodegenerative Activity

Ergosterol-enriched sub-fractions of certain fungi have been found to exert neuroprotective effects . This suggests potential applications in the treatment of neurodegenerative diseases.

Anti-inflammatory Activity

Ergosterol and ergosterol peroxide have been found to inhibit inflammation . This suggests potential applications in the treatment of inflammatory conditions.

Cellular Imaging

Ergosterol peroxide glucoside has been used successfully for cellular imaging . Bright blue fluorescence was captured in HepG2 cells, demonstrating both satisfactory permeability into the cell membrane and high cellular uptake .

作用機序

Safety and Hazards

特性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(1S,2R,5R,6R,9R,10R,13S,15S)-5-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-6,10-dimethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadec-18-en-13-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H54O8/c1-19(2)20(3)7-8-21(4)23-9-10-25-31(23,5)13-12-26-32(6)14-11-22(17-33(32)15-16-34(25,26)42-41-33)39-30-29(38)28(37)27(36)24(18-35)40-30/h7-8,15-16,19-30,35-38H,9-14,17-18H2,1-6H3/b8-7+/t20-,21+,22-,23+,24+,25+,26+,27+,28-,29+,30+,31+,32+,33+,34-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKJZKFPVVUQBMB-AGBBTXFXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C24C=CC5(C3(CCC(C5)OC6C(C(C(C(O6)CO)O)O)O)C)OO4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@]24C=C[C@@]5([C@@]3(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)OO4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H54O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ergosterol peroxide glucoside | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoate](/img/structure/B1149624.png)